molecular formula C11H13N5O4 B12065767 Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate

Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate

Cat. No.: B12065767
M. Wt: 279.25 g/mol
InChI Key: ARRGJCSOUZZOJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid to form a diazonium salt. This intermediate is then reacted with ethyl α-ethylacetoacetate to form the Japp-Klingmann azo-ester intermediate . Subsequent cyclization and functional group modifications lead to the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.

Scientific Research Applications

Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific pyrimidopyridazine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N5O4

Molecular Weight

279.25 g/mol

IUPAC Name

ethyl 2-(7-amino-1-methyl-4,5-dioxo-6H-pyrimido[4,5-c]pyridazin-3-yl)acetate

InChI

InChI=1S/C11H13N5O4/c1-3-20-6(17)4-5-8(18)7-9(16(2)15-5)13-11(12)14-10(7)19/h3-4H2,1-2H3,(H3,12,13,14,19)

InChI Key

ARRGJCSOUZZOJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN(C2=C(C1=O)C(=O)NC(=N2)N)C

Origin of Product

United States

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